

# Technical Support Center: Enantioselective Synthesis of Tetrahydronaphthyridine Scaffolds

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

**Cat. No.:** B1592278

[Get Quote](#)

Welcome to the technical support center for the enantioselective synthesis of tetrahydronaphthyridine scaffolds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these sensitive and complex reactions. Tetrahydronaphthyridines are a critical class of N-heterocycles, frequently appearing as core structures in biologically active molecules and pharmaceuticals.<sup>[1][2][3][4]</sup> Achieving high enantioselectivity in their synthesis is often a significant challenge, demanding meticulous attention to detail and a deep understanding of the underlying reaction mechanisms.<sup>[5]</sup>

This resource provides in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to help you navigate the intricacies of your synthetic challenges and achieve optimal stereoselectivity.

## Troubleshooting Guide: From Low Enantioselectivity to Inconsistent Yields

This section addresses specific, practical problems you might face in the lab. The solutions are based on established principles of asymmetric catalysis and field-proven experience.

### Q1: My enantiomeric excess (% ee) is significantly lower than reported in the literature for a similar

## transformation. Where do I even begin to troubleshoot?

A1: This is a very common issue. Before you spend valuable time and resources optimizing the reaction itself, the first and most critical step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).<sup>[6][7]</sup> An unoptimized or flawed analytical method is a frequent source of misleading % ee values.

Analytical Method Validation Checklist:

- Baseline Resolution (Rs): Can you clearly separate the two enantiomers? You should aim for a resolution value (Rs) greater than 1.5 to ensure accurate integration of the peak areas.<sup>[6]</sup>
  - Action: If resolution is poor, optimize your chiral column, mobile phase composition, flow rate, and column temperature.
- Analysis of a Racemic Standard: Have you confirmed your product is not racemizing on the column?
  - Action: Synthesize or purchase a true racemic sample of your product. When analyzed, it should show two well-resolved peaks of equal area (a 50:50 ratio).<sup>[7]</sup> If not, your analytical method needs further optimization.
- Detector Response Linearity: Does the detector response vary linearly with the concentration for both enantiomers?
  - Action: Prepare a series of solutions with varying concentrations of each enantiomer and plot the peak area against concentration. A common pitfall is assuming equal UV response for both enantiomers, which can lead to inaccurate ratio determination.<sup>[6]</sup>

## Q2: I've validated my analytical method, but my % ee is still low and, frustratingly, inconsistent between runs.

### What's the next logical step?

A2: Once you trust your analytical data, the next area to scrutinize is the purity and quality of all reagents, solvents, and the catalyst. Asymmetric reactions are notoriously sensitive to trace impurities that can have a disproportionately large negative impact.<sup>[6][7][8]</sup>

## Reagent &amp; Catalyst Purity Checklist:

- Substrate Purity: Impurities in your starting materials can act as competitive substrates or inhibitors.
  - Action: Repurify your starting materials (e.g., via recrystallization, distillation, or flash chromatography) even if they are from a commercial source.[\[6\]](#)
- Solvent Quality: Trace amounts of water or other reactive impurities in anhydrous solvents can be detrimental.
  - Action: Use freshly distilled or commercially available anhydrous solvents packaged under an inert atmosphere. Avoid using solvents from bottles that have been opened multiple times.
- Catalyst Integrity: Chiral catalysts, especially organocatalysts and ligands for transition metals, can degrade if not handled or stored correctly.[\[7\]](#)[\[8\]](#)
  - Action:
    - Confirm the enantiomeric purity of your catalyst or ligand if possible.
    - Store catalysts under an inert atmosphere (Argon or Nitrogen) and at the recommended temperature.
    - Be aware of potential "catalyst poisoning" where impurities bind irreversibly to the catalyst, deactivating it.[\[7\]](#)

**Q3: My reaction is sluggish, giving a low yield in addition to poor enantioselectivity. Are these two problems related?**

A3: Yes, low reactivity and poor enantioselectivity are often linked.[\[8\]](#) An inefficient reaction may indicate a problem with catalyst activity or suboptimal reaction conditions, which in turn affects the highly organized transition state required for high stereochemical control.

Causality Explained: The enantioselectivity of a reaction is determined by the difference in the activation energies ( $\Delta\Delta G\ddagger$ ) of the pathways leading to the two enantiomers. A well-functioning catalyst significantly lowers the energy of the transition state for the formation of one enantiomer over the other. If the catalyst is not fully active or the conditions are not optimal, a non-selective or "background" reaction with a higher activation energy but no stereochemical preference may become competitive, leading to a racemic product and thus lowering the overall measured % ee.<sup>[7]</sup>

Troubleshooting Workflow for Sluggish Reactions:



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for linked low yield and low % ee.

## Frequently Asked Questions (FAQs)

## Q4: What are the main catalytic strategies for synthesizing chiral tetrahydronaphthyridines?

A4: The synthesis of this scaffold is an active area of research, with several powerful strategies available:

- Transition-Metal Catalysis: This is a robust approach, often involving the asymmetric hydrogenation or transfer hydrogenation of a dihydronaphthyridine precursor.[\[1\]](#) Ruthenium and Iridium complexes with chiral ligands are commonly employed for these transformations. [\[1\]](#)[\[9\]](#) Other transition metals like palladium and copper are used in various cyclization and coupling reactions to build the core structure.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Organocatalysis: This metal-free approach has gained significant traction. Chiral phosphoric acids are particularly effective in catalyzing aza-Diels-Alder reactions to construct the heterocyclic core with high enantioselectivity.[\[13\]](#)[\[14\]](#)[\[15\]](#) Other organocatalysts, such as squaramides and imidazolidinones, are used in multicomponent reactions that can rapidly build molecular complexity.[\[16\]](#)[\[17\]](#)[\[18\]](#)
- Multicomponent Reactions (MCRs): These elegant reactions combine three or more starting materials in a single pot to form the product, often building the tetrahydronaphthyridine scaffold in a highly convergent manner. When paired with a chiral catalyst, MCRs can be a very efficient way to generate libraries of chiral compounds.[\[18\]](#)[\[19\]](#)

## Q5: How do I choose the right chiral catalyst for my specific reaction?

A5: Catalyst selection is crucial and depends heavily on the specific transformation you are performing.

- For Asymmetric Hydrogenation/Transfer Hydrogenation: Look for catalysts based on Ruthenium, Rhodium, or Iridium paired with well-established chiral phosphine ligands (e.g., BINAP derivatives) or diamine ligands.[\[1\]](#)[\[9\]](#)
- For Aza-Diels-Alder / Cycloaddition Reactions: Chiral phosphoric acids (CPAs) derived from BINOL are often the catalysts of choice. The acidity and steric bulk of the 3,3' substituents on the BINOL backbone are key tuning parameters for optimizing both reactivity and

enantioselectivity.[13][14] Sometimes, a combination of a Lewis acid with the CPA can enhance performance.[20][21]

- For Michael Addition / Cascade Reactions: Bifunctional catalysts like quinine-derived squaramides or thioureas are excellent choices. They can activate both the nucleophile and the electrophile through hydrogen bonding, providing a highly organized chiral environment. [22][16][19]

The best approach is to start with a catalyst system that has been reported for a closely related transformation in the literature and then screen a small library of related catalysts to find the optimal one for your specific substrate.

## **Q6: My diastereomeric ratio (dr) is poor, even though the enantiomeric excess (% ee) of the major diastereomer is high. How can I improve diastereoselectivity?**

A6: Poor diastereoselectivity indicates that while the catalyst is controlling the approach to one face of the prochiral substrate effectively (giving high % ee), it is not adequately differentiating the energetic barriers leading to the two diastereomeric transition states.

Strategies to Improve Diastereoselectivity:

- Steric Tuning:
  - Catalyst: Switch to a catalyst with greater or different steric bulk near the active site. This can create a more pronounced steric clash in the transition state leading to the undesired diastereomer.
  - Substrate: Modify a protecting group or a non-reacting substituent on your substrate to be larger, which can influence the preferred conformation of the substrate in the catalyst's active site.
- Temperature Optimization: The effect of temperature on diastereoselectivity can be more complex than on enantioselectivity. You must screen a range of temperatures, as sometimes a higher temperature can favor one diastereomer if entropy effects are significant.[22]

- Solvent Effects: The polarity and coordinating ability of the solvent can influence the tightness of the ion pair or the hydrogen bonding in the transition state, thereby affecting diastereoselectivity. Screen a range of solvents with different properties (e.g., toluene, CH<sub>2</sub>Cl<sub>2</sub>, THF, ethyl acetate).[16][17]

## Key Experimental Protocols

### Protocol 1: General Procedure for a Chiral Phosphoric Acid-Catalyzed Aza-Diels-Alder Reaction

This protocol is a representative example for the synthesis of a tetrahydroquinoline scaffold, which is structurally related to tetrahydronaphthyridines and follows similar principles.[13][14]

- Preparation: To an oven-dried vial under an argon atmosphere, add the chiral phosphoric acid catalyst (e.g., a TRIP-derived catalyst) (0.01 mmol, 10 mol%).
- Reagent Addition: Add the solvent (e.g., 1,2-dichloroethane, 1.0 mL). Then, add the aniline derivative (0.10 mmol, 1.0 equiv), the aldehyde (0.12 mmol, 1.2 equiv), and the electron-rich alkene (0.40 mmol, 4.0 equiv).
- Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature or 0 °C) for the required time (typically 24 to 96 hours). Monitor the reaction progress by TLC or LC-MS.
- Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydronaphthyridine product.
- Analysis: Determine the diastereomeric ratio by <sup>1</sup>H NMR analysis of the crude product.[13] Determine the enantiomeric excess by chiral HPLC analysis.[13][14]

### Protocol 2: Chiral HPLC Method Validation

This protocol outlines the essential steps for validating your analytical method to ensure accurate % ee determination.[6][7]

- Racemic Standard Preparation: Prepare a true racemic sample of your product. This can be done by running the reaction with a non-chiral catalyst or a racemic version of the chiral catalyst.
- Column and Mobile Phase Screening:
  - Select a suitable chiral stationary phase (CSP) column (e.g., Chiraldak IA, IB, IC, etc.).
  - Screen different mobile phases, typically mixtures of hexane/isopropanol or hexane/ethanol, with and without additives like trifluoroacetic acid (TFA) or diethylamine (DEA) to achieve baseline separation ( $Rs > 1.5$ ).
- Accuracy Check:
  - Prepare standards of known enantiomeric composition (e.g., 90:10, 75:25, 50:50) by mixing appropriate amounts of the pure enantiomers (if available) or by mixing the racemic standard with an enantioenriched sample.
  - Analyze these standards and compare the measured % ee with the known values.[\[6\]](#)
- Precision Check:
  - Inject the same enantioenriched sample multiple times (e.g.,  $n=6$ ).
  - Calculate the mean and standard deviation of the % ee values. The relative standard deviation (RSD) should be low (typically  $<2\%$ ).[\[6\]](#)

## Data Presentation: Optimizing Reaction Conditions

The following table illustrates how to systematically present data from reaction optimization studies. This example focuses on optimizing the catalyst and solvent for a hypothetical asymmetric synthesis.

| Entry | Catalyst (mol%) | Solvent                         | Temp (°C) | Time (h) | Yield (%) | % ee |
|-------|-----------------|---------------------------------|-----------|----------|-----------|------|
| 1     | A (10)          | Toluene                         | RT        | 24       | 65        | 78   |
| 2     | B (10)          | Toluene                         | RT        | 24       | 72        | 85   |
| 3     | C (10)          | Toluene                         | RT        | 24       | 58        | 91   |
| 4     | C (10)          | CH <sub>2</sub> Cl <sub>2</sub> | RT        | 24       | 85        | 93   |
| 5     | C (10)          | THF                             | RT        | 24       | 40        | 88   |
| 6     | C (10)          | CH <sub>2</sub> Cl <sub>2</sub> | 0         | 48       | 82        | 97   |
| 7     | C (5)           | CH <sub>2</sub> Cl <sub>2</sub> | 0         | 48       | 80        | 97   |

This is example data for illustrative purposes.

## Mechanistic Visualization

A common strategy for the enantioselective synthesis of tetrahydropyridine and related scaffolds is the use of bifunctional organocatalysts, such as squaramides, in cascade reactions. The catalyst operates by activating both the nucleophile and the electrophile through a network of hydrogen bonds, orienting them in a chiral pocket to control the stereochemical outcome.



[Click to download full resolution via product page](#)

Caption: Proposed catalytic cycle for a squaramide-catalyzed reaction.

## References

- Yamamoto, H., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor *yt* Inverse Agonist TAK-828F. *Organic Process Research & Development*.
- Ruiz-Gómez, G., et al. (2011). Chiral Phosphoric Acid Catalyzed Inverse-Electron-Demand Aza-Diels–Alder Reaction of Isoeugenol Derivatives. *Organic Letters*.
- Ruiz-Gómez, G., et al. (2011). Chiral phosphoric acid catalyzed inverse-electron-demand aza-Diels–Alder reaction of isoeugenol derivatives. *Semantic Scholar*.
- Wang, Z., et al. (2024). B(C6F5)3/Chiral Phosphoric Acid Catalyzed Asymmetric Aza-Diels–Alder Reaction of Imines and Unactivated Dienes. *Organic Letters*.
- Wang, Z., et al. (2024). B(C6F5)3/Chiral Phosphoric Acid Catalyzed Asymmetric Aza-Diels–Alder Reaction of Imines and Unactivated Dienes. *ACS Publications*.

- Al-Zoubi, R. M., et al. (2011). Highly enantioselective aza-Diels-Alder reaction of 1-azadienes with enecarbamates catalyzed by chiral phosphoric acids. Semantic Scholar.
- Seidel, D., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. *Organic Letters*.
- Lautens, M., et al. (2002). Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. *Organic Letters*.
- Nettles, K. W., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. *Journal of Medicinal Chemistry*.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3,4-tetrahydropyridines.
- Wang, Y., et al. (2022). Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. *RSC Advances*.
- Enders, D., et al. (2012). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. *Angewandte Chemie International Edition*.
- Seidel, D., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. *RWTH Publications*.
- Seidel, D., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. *PubMed Central*.
- Seidel, D., et al. (2014). Asymmetric synthesis of tetrahydropyridines via an organocatalytic one-pot multicomponent Michael/aza-Henry/cyclization triple domino reaction. *PubMed*.
- Toste, F. D., et al. (2025). Advances in organocatalytic and metal-mediated asymmetric catalysis: enantioselective approaches to nitrogen heterocycles and axially chiral biaryls. *ACS Fall 2025*.
- Chen, Y., et al. (2017). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. *Molecules*.
- Zhang, X., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. *Nature Communications*.
- Enders, D., et al. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. *Chemical Society Reviews*.
- Nettles, K. W., et al. (2022). Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles. *ACS Publications*.

- Afonso, C. A. M., et al. (2022). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. *Marine Drugs*.
- Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. *Master Organic Chemistry*.
- You, S.-L., et al. (2024). Challenges for asymmetric synthesis of N-allylic indoles. *ResearchGate*.
- Pescitelli, G., et al. (2022). Synthesis and Stereochemical Characterization of a Novel Chiral  $\alpha$ -Tetrazole Binaphthylazepine Organocatalyst. *Molecules*.
- Anslyn, E. V., et al. (2019). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to  $\alpha$ -methyl- $\beta$ -hydroxy-carboxylic acids. *Analytical Chemistry*.
- Toste, F. D. (2017). Strategies in asymmetric catalysis. *Beilstein Journal of Organic Chemistry*.
- Benaglia, M. (2021). New Trends in Asymmetric Catalysis. *Catalysts*.
- Bella, M. D. (2024). Advances in Transition Metal Catalysis—Preface to the Special Issue. *Catalysts*.
- Waldmann, H., et al. (2014). Synthesis of Complex Tetracyclic Fused Scaffolds Enabled by (3 + 2) Cycloaddition. *Organic Letters*.
- Rueping, M., et al. (2013). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. *Chemical Science*.
- Johnson, M. D. (2025). Applications of transition-metal catalysis in process chemistry. ACS Fall 2025.
- Nachtsheim, B. (2026). How chemists are harnessing halogen bonds for asymmetric synthesis. *Chemistry World*.
- Rawal, V. H., et al. (2019). Rapid construction of tetrahydropyridine scaffolds via formal imino Diels-Alder reactions of Schiff bases and Nazarov reagents. *Semantic Scholar*.
- Zhou, Y.-G., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. *Molecules*.
- Sammakia, T., et al. (2025). Tandem Synthesis of Tetrahydropyrroloquinazolines and Related Polyannular Scaffolds. *Organic Letters*.
- Xiao, J. (2007). Toward green catalytic synthesis—Transition metal-catalyzed reactions in non-conventional media. *Journal of Molecular Catalysis A: Chemical*.
- Borges, F., et al. (2023). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. *Molecules*.
- Gao, J., et al. (2023). A narrative review: progress in transition metal-mediated bioorthogonal catalysis for the treatment of solid tumors. *Annals of Translational Medicine*.
- Feng, X., et al. (2016). Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes. *Organic Letters*.

- Kim, H., et al. (2017). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Bulletin of the Korean Chemical Society.
- Dömling, A., et al. (2013). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor  $\gamma$  Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 5. Strategies in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- 7. [pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- 8. [pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- 9. [mdpi.com](https://mdpi.com) [mdpi.com]
- 10. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [mdpi.com](https://mdpi.com) [mdpi.com]
- 12. Applications of transition-metal catalysis in process chemistry - American Chemical Society [acs.digitellinc.com]
- 13. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]

- 14. Chiral phosphoric acid catalyzed inverse-electron-demand aza-Diels-Alder reaction of isoeugenol derivatives. | Semantic Scholar [semanticscholar.org]
- 15. [PDF] Highly enantioselective aza-Diels-Alder reaction of 1-azadienes with enecarbamates catalyzed by chiral phosphoric acids. | Semantic Scholar [semanticscholar.org]
- 16. d-nb.info [d-nb.info]
- 17. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 18. Asymmetric synthesis of tetrahydropyridines via an organocatalytic one-pot multicomponent Michael/aza-Henry/cyclization triple domino reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Enantioselective Synthesis of Tetrahydronaphthyridine Scaffolds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1592278#troubleshooting-enantioselective-synthesis-of-tetrahydronaphthyridine-scaffolds>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)